molecular formula C₂₁H₂₀D₅N  ·HCl B1159995 N-Methyl-d5 Maprotiline Hydrochloride

N-Methyl-d5 Maprotiline Hydrochloride

Cat. No.: B1159995
M. Wt: 296.463646
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-d5 Maprotiline Hydrochloride (CAS 10347-81-6) is a deuterated analog of Maprotiline Hydrochloride, a bridged tetracyclic antidepressant (TeCA) and selective norepinephrine reuptake inhibitor (NRI) . The deuterium substitution occurs at the N-methyl group, resulting in a molecular formula of C₂₀H₁₉D₅ClN and a molecular weight of 318.90 g/mol . This stable isotope-labeled compound is primarily used in pharmaceutical research for metabolic studies, pharmacokinetic profiling, and as an internal standard in analytical methods . Unlike its parent compound, which is therapeutically employed for major depressive disorder, the deuterated form serves non-clinical purposes due to its isotopic labeling .

Properties

Molecular Formula

C₂₁H₂₀D₅N ·HCl

Molecular Weight

296.463646

Synonyms

N,N-Dimethyl-9,10-ethanoanthracene-9(10H)-propylamine-d5 Hydrochloride;  N,N-Dimethyl-9,10-ethanoanthracene-9(10H)-propanamine-d5 Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Maprotiline Hydrochloride (Parent Compound)

  • Molecular Formula : C₂₀H₂₃N·HCl
  • Molecular Weight : 313.86 g/mol
  • Structural Features: A tetracyclic scaffold with a 9,10-ethanoanthracene core and an N-methylpropylamine side chain .
  • Pharmacology: Inhibits norepinephrine reuptake with minimal serotonin reuptake inhibition. Clinical efficacy is demonstrated in multicenter trials, showing significant reductions in anxiety (81%) and depression (86%) after six weeks of treatment .
  • Analytical Methods : Quantified via HPLC-UV (272 nm), potentiometric carbon paste electrodes, and spectrophotometric ion-pair extraction .

Key Differences :

  • N-Methyl-d5 Maprotiline HCl has five deuterium atoms in the N-methyl group, altering its molecular weight and metabolic stability .
  • The parent compound is used therapeutically, while the deuterated form is restricted to research applications .

Maprotiline-Related Compound D (Impurity)

  • Molecular Formula : C₂₀H₂₁N·HCl
  • Molecular Weight : 311.85 g/mol
  • Structural Features : Contains a prop-2-en-1-amine moiety instead of the saturated propyl chain in Maprotiline HCl .
  • Role : A pharmacopeial impurity monitored during quality control. Acceptance criteria limit its presence to ≤0.2% in formulations .

Analytical Differentiation :

  • Relative retention time (RRT) of 0.9 vs. 1.0 for Maprotiline HCl in HPLC, ensuring separation during impurity profiling .

Imipramine Hydrochloride (Tricyclic Antidepressant)

  • Molecular Formula : C₁₉H₂₅ClN₂
  • Molecular Weight : 316.87 g/mol
  • Structural Features : A dibenzazepine structure, distinct from Maprotiline’s tetracyclic core .
  • Pharmacology: Dual norepinephrine and serotonin reuptake inhibition. Metabolized to desipramine, an active metabolite .

Comparison :

  • Maprotiline HCl exhibits greater selectivity for norepinephrine reuptake, whereas imipramine affects both norepinephrine and serotonin systems .
  • Imipramine has a longer half-life (∼19–34 hours) compared to Maprotiline HCl (∼27–58 hours) .

Atomoxetine Hydrochloride (Selective NRI)

  • Molecular Formula: C₁₇H₂₁NO·HCl
  • Molecular Weight : 291.81 g/mol

Key Contrast :

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Use
N-Methyl-d5 Maprotiline HCl C₂₀H₁₉D₅ClN 318.90 Deuterated N-methyl group Research
Maprotiline HCl C₂₀H₂₃N·HCl 313.86 Tetracyclic ethanoanthracene Therapeutic
Maprotiline Related Compound D C₂₀H₂₁N·HCl 311.85 Prop-2-en-1-amine moiety Impurity standard
Imipramine HCl C₁₉H₂₅ClN₂ 316.87 Dibenzazepine core Therapeutic (TCA)
Atomoxetine HCl C₁₇H₂₁NO·HCl 291.81 Phenoxypropylamine Therapeutic (ADHD)

Table 2: Analytical and Pharmacokinetic Comparison

Compound Analytical Method Key Pharmacokinetic Property Acceptance Criteria (Impurities)
N-Methyl-d5 Maprotiline HCl LC-MS, HPLC-UV Deuterium slows CYP450 metabolism N/A (Research standard)
Maprotiline HCl HPLC-UV (272 nm) Half-life: 27–58 hours Single impurity ≤0.2%, Total ≤3.0%
Maprotiline Related Compound D HPLC (RRT 0.9) Inactive ≤0.2% in formulations
Imipramine HCl GC, HPLC Metabolized to desipramine USP compliance standards

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.